molecular formula C9H6N4O4 B10906881 4-nitro-1-(2-nitrophenyl)-1H-pyrazole CAS No. 62569-41-9

4-nitro-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B10906881
CAS No.: 62569-41-9
M. Wt: 234.17 g/mol
InChI Key: WERMOYJDRRKDPU-UHFFFAOYSA-N
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Description

4-nitro-1-(2-nitrophenyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with nitro groups at the 4-position and the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 1-phenylpyrazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risks associated with handling highly reactive nitrating agents .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-1-(2-nitrophenyl)-1H-pyrazole is unique due to the presence of two nitro groups at specific positions, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrazole ring and the nitro-substituted phenyl ring provides a distinct structural framework that can be exploited for various applications .

Properties

IUPAC Name

4-nitro-1-(2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-12(15)7-5-10-11(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMOYJDRRKDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492839
Record name 4-Nitro-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62569-41-9
Record name 4-Nitro-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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